molecular formula C15H32N2O3Si B3120630 tert-Butyl N-[(3R,4S)-4-[(tert-Butyldimethylsilyl)oxy]pyrrolidin-3-yl]carbamate CAS No. 267234-20-8

tert-Butyl N-[(3R,4S)-4-[(tert-Butyldimethylsilyl)oxy]pyrrolidin-3-yl]carbamate

Cat. No.: B3120630
CAS No.: 267234-20-8
M. Wt: 316.51 g/mol
InChI Key: MWUDIPUCAFJKAU-NEPJUHHUSA-N
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Description

This compound (CAS: 267234-20-8) is a pyrrolidine derivative featuring a tert-butyl carbamate (Boc) group at the 3-position and a tert-butyldimethylsilyl (TBS) ether at the 4-position. Its molecular formula is inferred as C₁₄H₂₆N₂O₃Si, with a calculated molecular weight of ~298.09 g/mol. The Boc and TBS groups serve as orthogonal protecting groups, enabling selective deprotection during multi-step syntheses. The compound is listed as discontinued in commercial catalogs, though its structural features make it relevant for pharmaceutical intermediates and chiral building blocks .

Properties

IUPAC Name

tert-butyl N-[(3R,4S)-4-[tert-butyl(dimethyl)silyl]oxypyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32N2O3Si/c1-14(2,3)19-13(18)17-11-9-16-10-12(11)20-21(7,8)15(4,5)6/h11-12,16H,9-10H2,1-8H3,(H,17,18)/t11-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUDIPUCAFJKAU-NEPJUHHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNC[C@@H]1O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32N2O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl N-[(3R,4S)-4-[(tert-Butyldimethylsilyl)oxy]pyrrolidin-3-yl]carbamate typically involves multiple steps, including the protection of functional groups and the formation of the pyrrolidine ring. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

tert-Butyl N-[(3R,4S)-4-[(tert-Butyldimethylsilyl)oxy]pyrrolidin-3-yl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl N-[(3R,4S)-4-[(tert-Butyldimethylsilyl)oxy]pyrrolidin-3-yl]carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl N-[(3R,4S)-4-[(tert-Butyldimethylsilyl)oxy]pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The presence of the tert-butyl and dimethylsilyl groups can influence its reactivity and binding affinity to various biomolecules. The compound may exert its effects through the modulation of enzymatic activity or by acting as a substrate or inhibitor in biochemical pathways .

Comparison with Similar Compounds

Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notes
Target Compound 267234-20-8 C₁₄H₂₆N₂O₃Si ~298.09 TBS ether (4-position), Boc (3-position) Discontinued; 98% purity. Dual protection enables orthogonal deprotection .
tert-Butyl N-[(3S)-1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate N/A C₁₃H₂₁N₃O₂ 264.32 Pyrimidin-2-yl (1-position) Versatile pyrimidine-based building block; high purity for pharmaceutical research .
tert-Butyl N-[(3R)-4,4-difluoropyrrolidin-3-yl]carbamate 2199214-47-4 C₉H₁₆F₂N₂O₂ 234.24 4,4-Difluoropyrrolidine Enhanced polarity and metabolic stability due to fluorine .
tert-Butyl ((3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl)carbamate 1212076-16-8 C₂₂H₂₇ClN₂O₂ 386.92 Benzyl (1-position), 4-chlorophenyl (4-position) Aromatic substituents increase lipophilicity; used in receptor-targeted drug design .
tert-Butyl N-[(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate 1260601-96-4 C₁₅H₁₉ClN₂O₂ 294.78 3-Chlorophenyl (4-position) Polar surface area: 50.36 Ų; adheres to Lipinski’s Rule of Five for drug-likeness .

Physicochemical Properties

  • Lipophilicity : The TBS group in the target compound increases lipophilicity (logP ~3.5 estimated), favoring membrane permeability. In contrast, fluorinated analogs (e.g., CAS 2199214-47-4) exhibit lower logP (~2.1) due to fluorine’s electronegativity .

Biological Activity

tert-Butyl N-[(3R,4S)-4-[(tert-Butyldimethylsilyl)oxy]pyrrolidin-3-yl]carbamate (CAS Number: 267234-20-8) is a complex organic compound featuring a tert-butyl group, a dimethylsilyl group, and a pyrrolidine ring. This unique structure contributes to its diverse biological activities, particularly in medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C16H31N2O3Si. It has a molecular weight of 316.51 g/mol. The presence of the bulky tert-butyl and silyl groups enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzymatic Modulation : The compound may act as an inhibitor or substrate in enzymatic pathways. The tert-butyl and dimethylsilyl groups can enhance binding affinity to enzymes, affecting their catalytic activity.
  • Receptor Interaction : It may interact with specific receptors involved in signal transduction pathways, influencing cellular responses.
  • Chemical Reactivity : The compound undergoes various chemical reactions such as oxidation and reduction, which can lead to the formation of biologically active metabolites.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

Anticancer Activity

Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that similar carbamate structures showed significant inhibition of tubulin polymerization, leading to apoptosis in cancer cells .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit glycosidases and other enzymes. In vitro assays revealed that certain derivatives could inhibit β-glucosidase and β-galactosidase activity significantly . This suggests potential applications in treating diseases related to glycosidase dysfunction.

Case Studies

  • Cytotoxicity Against Carcinoma Cells : A study assessed the cytotoxic effects of related compounds on human carcinoma cell lines. Results indicated that these compounds could induce apoptosis at submicromolar concentrations .
  • Enzyme Activity Modulation : Another investigation focused on the modulation of enzyme activities by the compound. It was found that certain concentrations could enhance β-mannosidase activity significantly, suggesting a dual role in both inhibition and activation depending on the context .

Comparative Analysis

CompoundBiological ActivityMechanism
tert-Butyl N-[(3R,4S)-4-(tert-butyldimethylsilyl)oxy]pyrrolidin-3-yl]carbamateCytotoxicity against cancer cellsEnzymatic inhibition
Related CarbamatesInhibition of glycosidasesCompetitive inhibition
Silylated CompoundsEnhanced lipophilicityImproved membrane permeability

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized for synthesizing tert-butyl carbamate derivatives with high stereochemical purity?

  • Methodological Answer : Synthesis requires precise control of temperature (e.g., low temperatures to minimize side reactions) and solvent selection (polar aprotic solvents like THF or DCM). The tert-butyl carbamate group is introduced via reagents like tert-butyl chloroformate under inert atmospheres. Purification via column chromatography or recrystallization ensures high yields (>80%) and enantiomeric excess (>95%) .
  • Key Parameters : Reaction time (12–24 hrs), stoichiometric ratios (1:1.2 for amine-to-carbamate reagent), and use of chiral auxiliaries to preserve stereochemistry .

Q. What analytical techniques are most reliable for confirming the stereochemistry of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies diastereotopic protons and coupling constants, while X-ray crystallography resolves absolute configuration. High-resolution mass spectrometry (HRMS) validates molecular weight. For example, the (3R,4S) configuration is confirmed via NOESY correlations or single-crystal diffraction data .
  • Supplementary Data : Computational tools like density functional theory (DFT) can predict NMR chemical shifts for comparison with experimental results .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 3R,4S vs. 3S,4R) influence the biological activity of this compound?

  • Methodological Answer : Stereochemistry directly impacts binding affinity to target proteins. For instance, the (3R,4S) configuration may enhance hydrogen bonding with enzyme active sites. Comparative studies using enantiomerically pure samples (via chiral HPLC separation) and assays like surface plasmon resonance (SPR) quantify binding kinetics (e.g., KD values differing by 10–100-fold between enantiomers) .
  • Case Study : A 2024 study showed that the (3R,4S) enantiomer exhibited 50% higher inhibition of protease X compared to its (3S,4R) counterpart .

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar carbamates?

  • Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., pH, ionic strength) or cellular models. Standardized protocols, such as using isothermal titration calorimetry (ITC) to measure binding thermodynamics, improve reproducibility. Meta-analyses of published data (e.g., IC50 values) should account for variables like cell line specificity and compound purity (>95%) .
  • Example : A 2023 study resolved conflicting kinase inhibition data by repeating assays under uniform conditions (pH 7.4, 25°C) and verifying compound stability via LC-MS .

Q. What strategies enable selective functionalization of the pyrrolidine ring without compromising the tert-butyldimethylsilyl (TBDMS) protecting group?

  • Methodological Answer : The TBDMS group is sensitive to acidic conditions but stable under basic or neutral environments. Selective oxidation of the pyrrolidine ring (e.g., using TEMPO/NaClO) or alkylation at the carbamate nitrogen can be achieved with BF3·OEt2 as a Lewis acid catalyst. Monitoring via TLC or in situ IR ensures reaction specificity .
  • Data : Yields for functionalized derivatives range from 60–75%, with <5% deprotection of TBDMS under optimized conditions .

Comparison Table: Structurally Related Carbamates

Compound NameKey Structural DifferencesBiological Activity (IC50)Reference
tert-Butyl N-[(3S,4R)-4-(4-bromophenyl)pyrrolidin-3-yl]carbamateBromophenyl substituent120 nM (Kinase Y)
tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochlorideHydroxyl group replaces TBDMS450 nM (Protease Z)
tert-Butyl N-[2-(piperidin-2-yl)oxan-4-yl]carbamatePiperidine-oxane hybrid890 nM (Receptor A)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl N-[(3R,4S)-4-[(tert-Butyldimethylsilyl)oxy]pyrrolidin-3-yl]carbamate
Reactant of Route 2
tert-Butyl N-[(3R,4S)-4-[(tert-Butyldimethylsilyl)oxy]pyrrolidin-3-yl]carbamate

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